molecular formula C16H19NO2 B2789187 2,5-dimethyl-1-[3-(propan-2-yl)phenyl]-1H-pyrrole-3-carboxylic acid CAS No. 926187-34-0

2,5-dimethyl-1-[3-(propan-2-yl)phenyl]-1H-pyrrole-3-carboxylic acid

Cat. No.: B2789187
CAS No.: 926187-34-0
M. Wt: 257.333
InChI Key: TVQFJCJJCMXIQL-UHFFFAOYSA-N
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Description

This compound is a pyrrole-3-carboxylic acid derivative featuring a 2,5-dimethyl-substituted pyrrole core, a carboxylic acid group at the 3-position, and a bulky 3-(propan-2-yl)phenyl (isopropylphenyl) substituent at the 1-position. Its molecular formula is C₁₆H₁₉NO₂, with a molecular weight of 257.3 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1-(3-propan-2-ylphenyl)pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-10(2)13-6-5-7-14(9-13)17-11(3)8-15(12(17)4)16(18)19/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQFJCJJCMXIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(C)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-[3-(propan-2-yl)phenyl]-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might begin with the reaction of a substituted benzaldehyde with an amine to form an imine intermediate. This intermediate can then undergo cyclization to form the pyrrole ring, followed by further functionalization to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques. The choice of reagents, catalysts, and solvents is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-[3-(propan-2-yl)phenyl]-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as Lewis acids (e.g., aluminum chloride) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrole derivatives, including 2,5-dimethyl-1-[3-(propan-2-yl)phenyl]-1H-pyrrole-3-carboxylic acid. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against A549 human pulmonary cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that certain pyrrole derivatives possess activity against Gram-positive bacteria and drug-resistant fungal strains. The structure of this compound suggests it may serve as a scaffold for developing new antimicrobial agents .

Materials Science

Polymer Chemistry
In materials science, pyrrole derivatives are being explored for their potential in synthesizing conductive polymers. The incorporation of this compound into polymer matrices could enhance electrical conductivity and thermal stability, making them suitable for applications in organic electronics and sensors .

Research Tool

Biochemical Studies
Due to its unique chemical properties, this compound can act as a valuable research tool in biochemical studies. It can be used to investigate the mechanisms of action of pyrrole-containing compounds in biological systems. Its ability to interact with various biological targets makes it an interesting candidate for further exploration in drug design and development .

  • Anticancer Efficacy Study
    In a study published in MDPI, derivatives of pyrrole were shown to induce cytotoxicity in A549 cells when treated with varying concentrations of the compound. The results indicated a dose-dependent response, with significant reductions in cell viability compared to control groups .
  • Antimicrobial Testing
    Another study focused on the antimicrobial activity of pyrrole derivatives against clinically relevant pathogens. The results revealed that certain modifications to the pyrrole structure enhanced its efficacy against resistant strains of bacteria and fungi .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-[3-(propan-2-yl)phenyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, influencing their activity. Additionally, the aromatic ring and pyrrole structure can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key differences arise from substituents at the pyrrole 1-position and additional functional groups. Below is a comparative table:

Compound Name 1-Position Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target: 2,5-Dimethyl-1-[3-(propan-2-yl)phenyl]-1H-pyrrole-3-carboxylic acid 3-(Propan-2-yl)phenyl C₁₆H₁₉NO₂ 257.3 Not reported Bulky hydrophobic group; moderate steric hindrance
2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid 2-Thienylmethyl C₁₂H₁₃NO₂S 235.3 184–187 Sulfur-containing heterocycle; higher polarity
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Benzyl C₁₄H₁₅NO₂ 229.3 Not reported Aromatic benzyl group; potential π-π interactions
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 4-Chlorophenyl C₁₃H₁₂ClNO₂ 249.7 Not reported Electron-withdrawing Cl; increased acidity of COOH
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate Complex pyrrole-cyano-phenyl C₂₁H₂₂N₄O₂ 362.4 Not reported Multi-ring system; cyano group enhances polarity
2,5-Dimethyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid 2-(Morpholin-4-yl)-2-oxoethyl Not explicitly given Not reported Not reported Morpholine moiety; polar, hydrogen-bonding capability

Functional Group and Electronic Effects

  • Acidity : The 4-chlorophenyl analogue () likely exhibits stronger carboxylic acid acidity due to the electron-withdrawing Cl substituent, compared to the target compound’s electron-donating isopropyl group .
  • Solubility : The thienylmethyl derivative () may have improved solubility in polar solvents due to sulfur’s polarizability, whereas the target compound’s isopropylphenyl group favors organic solvents .

Research Implications and Gaps

  • Structure-Activity Relationships (SAR): The isopropylphenyl group in the target compound may enhance membrane permeability in drug design compared to polar morpholine or cyano-containing analogues .
  • Unanswered Questions : Melting points, solubility metrics, and biological activity data for the target compound are absent, highlighting areas for future experimental work.

Biological Activity

2,5-Dimethyl-1-[3-(propan-2-yl)phenyl]-1H-pyrrole-3-carboxylic acid (CAS No. 926187-34-0) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects.

  • Molecular Formula: C16H19NO2
  • Molecular Weight: 257.33 g/mol
  • Structure: The compound features a pyrrole ring substituted with a propan-2-yl phenyl group and a carboxylic acid moiety, which may contribute to its biological activity.

Antibacterial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit significant antibacterial properties. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC): The compound demonstrated an MIC against various bacterial strains, including Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ciprofloxacin .
  • Mechanism of Action: The antibacterial effect is likely due to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Lines Tested: Studies have evaluated its efficacy against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).
  • IC50 Values: The compound exhibited IC50 values in the low micromolar range (approximately 5–20 µM), indicating potent cytotoxic effects against cancer cells .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various pyrrole derivatives, including the target compound. The results showed that:

CompoundBacterial StrainMIC (µg/mL)
2,5-Dimethyl PyrroleStaphylococcus aureus12.5
2,5-Dimethyl PyrroleEscherichia coli15.0
Control (Ciprofloxacin)Staphylococcus aureus2.0

The results indicate that while the compound is less potent than ciprofloxacin, it still possesses considerable antibacterial activity .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties:

Cell LineIC50 (µM)
A549 (Lung)10
MCF7 (Breast)15
HeLa (Cervical)12

These findings suggest that the compound can effectively inhibit the growth of various cancer cells, supporting its potential as a therapeutic agent in oncology .

Q & A

Basic: What are optimized synthetic routes for 2,5-dimethyl-1-[3-(propan-2-yl)phenyl]-1H-pyrrole-3-carboxylic acid, and how do substituent positions influence reaction yields?

Methodological Answer:
The compound can be synthesized via modified Hantzsch pyrrole synthesis or Suzuki-Miyaura coupling. For analogs like 2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid, General Methods 2 and 3 involve condensation of substituted anilines with diketones, followed by cyclization and carboxylation. Substituents at the 3-position of the phenyl ring (e.g., trifluoromethyl, isopropyl) significantly impact yields due to steric and electronic effects. For example, electron-withdrawing groups like -CF₃ improve cyclization efficiency (70% yield), while bulky groups (e.g., isopropyl) may require prolonged reaction times or higher temperatures .

Basic: Which spectroscopic techniques are most effective for structural confirmation, and how are spectral contradictions resolved?

Methodological Answer:

  • 1H NMR : Key signals include pyrrole ring protons (δ 6.42 ppm for H-4), methyl groups (δ 1.98–2.31 ppm), and aromatic protons from the 3-(propan-2-yl)phenyl substituent (δ 7.14–7.48 ppm) .
  • LCMS : Confirm molecular weight via [M-H]⁻ peaks (e.g., m/z 248.1 for a chlorophenyl analog) .
  • IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹.
    Contradiction Resolution : Discrepancies in melting points or NMR splitting patterns may arise from polymorphic forms or impurities. Recrystallization in polar solvents (e.g., ethanol/water) and 2D NMR (COSY, HSQC) can resolve ambiguities .

Advanced: How can computational methods predict the physicochemical properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrostatic potential maps, highlighting nucleophilic/electrophilic sites (e.g., carboxylic acid group).
  • Molecular Dynamics (MD) : Simulate solubility in aqueous buffers by analyzing hydrogen-bonding interactions with water molecules.
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5), indicating moderate lipophilicity, and permeability via the Blood-Brain Barrier (BBB) .

Advanced: What strategies are employed to resolve conflicting bioactivity data across structural analogs?

Methodological Answer:

  • SAR Studies : Compare analogs like 1-(4-chlorophenyl) and 1-(3-trifluoromethylphenyl) derivatives. For example, replacing -CF₃ with -isopropyl may alter enzyme inhibition (e.g., Notum carboxylesterase) due to steric hindrance or hydrophobic interactions .
  • Crystallographic Validation : Use X-ray structures (e.g., SHELXL-refined models) to correlate substituent orientation with activity. For instance, para-substituted phenyl rings may favor π-π stacking in enzyme active sites .

Advanced: How can bioisosteric replacements enhance metabolic stability without compromising activity?

Methodological Answer:

  • Pyrrole-Thiophene Replacement : Replace the pyrrole ring with thiophene (e.g., 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylic acid) to improve metabolic resistance while retaining planar geometry for target binding .
  • Carboxylic Acid Isosteres : Substitute -COOH with tetrazole or acyl sulfonamide to maintain acidity while reducing oxidative degradation .

Advanced: What experimental and computational approaches validate crystallographic data for this compound?

Methodological Answer:

  • X-Ray Crystallography : Use SHELXL for refinement. Key parameters: R-factor < 5%, displacement parameters for methyl/isopropyl groups, and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) to explain packing motifs.
  • CCDC Deposition : Compare with similar structures (e.g., 1-cyclopropyl-2,5-dimethyl-pyrrole-3-carboxylic acid, CCDC PQK) to validate bond lengths and angles .

Advanced: How are stability studies designed to assess degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via HPLC-MS. Carboxylic acid analogs typically show hydrolysis to decarboxylated products under alkaline conditions.
  • Oxidative Stress : Treat with H₂O₂ or cytochrome P450 mimics to identify hydroxylated metabolites.
  • Light Exposure : Monitor photodegradation using USP-NF guidelines to assess isomerization or ring-opening .

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